molecular formula C7H17ClFN B1484501 (2-Fluorohexyl)(methyl)amine hydrochloride CAS No. 2098051-69-3

(2-Fluorohexyl)(methyl)amine hydrochloride

Cat. No.: B1484501
CAS No.: 2098051-69-3
M. Wt: 169.67 g/mol
InChI Key: QSLJVNVVHAMIGM-UHFFFAOYSA-N
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Description

(2-Fluorohexyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C7H17ClFN It is a derivative of amine, characterized by the presence of a fluorine atom on the hexyl chain and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorohexyl)(methyl)amine hydrochloride typically involves the nucleophilic substitution of a haloalkane with a primary amine. One common method is the reaction of 2-fluorohexyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorohexyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can react with electrophiles, such as alkyl halides, to form substituted amines.

    Reductive amination: The compound can be synthesized through the reductive amination of aldehydes or ketones with methylamine and a reducing agent like sodium cyanoborohydride.

    Acylation: The amine group can react with acid chlorides to form amides.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide, alkyl halides, reflux conditions.

    Reductive amination: Sodium cyanoborohydride, aldehydes or ketones, methanol as solvent.

    Acylation: Acid chlorides, pyridine as a base, dichloromethane as solvent.

Major Products Formed

    Nucleophilic substitution: Substituted amines.

    Reductive amination: Secondary or tertiary amines.

    Acylation: Amides.

Scientific Research Applications

(2-Fluorohexyl)(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological molecules, such as proteins and enzymes, which can provide insights into its mechanism of action and potential therapeutic uses.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final product.

Mechanism of Action

The mechanism of action of (2-Fluorohexyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorohexyl)(methyl)amine hydrochloride
  • (2-Bromohexyl)(methyl)amine hydrochloride
  • (2-Iodohexyl)(methyl)amine hydrochloride

Uniqueness

(2-Fluorohexyl)(methyl)amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

2-fluoro-N-methylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16FN.ClH/c1-3-4-5-7(8)6-9-2;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLJVNVVHAMIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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